Asiaol-Gm1-tetrasaccharide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Asiaol-Gm1-tetrasaccharide typically involves the desialylation of GM1 gangliosides. A common method includes mild formic acid hydrolysis (0.1 N, 100°C for 2 hours) to remove sialic acid residues from GM1, resulting in the formation of this compound . The product is then isolated and purified using Folch partitioning and Iatrobeads column chromatography, achieving an overall yield of more than 50% .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of GM1 gangliosides from bovine brain tissue, followed by desialylation and purification steps. The use of advanced chromatographic techniques ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Asiaol-Gm1-tetrasaccharide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under mild conditions to prevent degradation of the glycosphingolipid structure.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. These reactions are conducted under controlled conditions to ensure selective reduction of functional groups.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiol compounds. These reactions are performed under mild conditions to maintain the integrity of the tetrasaccharide structure.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its utility in different applications .
Scientific Research Applications
Asiaol-Gm1-tetrasaccharide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosphingolipid interactions and membrane dynamics.
Mechanism of Action
Asiaol-Gm1-tetrasaccharide exerts its effects by interacting with specific receptors on the cell membrane. It is recognized by type IV pili and Lectin A (LecA) proteins, which facilitate cell adhesion and signaling . The compound modulates bioactivities, adherence, and motilities controlled by opposite signaling pathways, making it a valuable tool for studying cellular interactions .
Comparison with Similar Compounds
Asiaol-Gm1-tetrasaccharide is unique due to its specific structure and functional properties. Similar compounds include:
GM1 Ganglioside: A sialic acid-containing glycosphingolipid abundant in neurons, involved in cell signaling and neuronal protection.
GD1a, GD1b, and GT1b Gangliosides: These compounds are also glycosphingolipids with varying numbers of sialic acid residues, each playing distinct roles in cellular processes.
This compound stands out due to its desialylated structure, which provides unique binding properties and functional applications .
Properties
Molecular Formula |
C26H45NO21 |
---|---|
Molecular Weight |
707.6 g/mol |
IUPAC Name |
N-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO21/c1-6(32)27-11-22(48-25-18(39)14(35)12(33)7(2-28)44-25)13(34)8(3-29)43-24(11)46-21-10(5-31)45-26(19(40)16(21)37)47-20-9(4-30)42-23(41)17(38)15(20)36/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32) |
InChI Key |
HCXIEPLIUZXCMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)CO)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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